1-(4-(2-cyclohexylacetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
Description
The compound 1-(4-(2-cyclohexylacetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is an imidazole-4-carboxamide derivative featuring a benzyl group substituted at the 1-position of the imidazole ring. The benzyl group is further substituted with a 2-cyclohexylacetamido moiety at the para position, while the carboxamide at the 4-position is linked to an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-19-6-5-9-23(14-19)29-26(32)24-17-30(18-27-24)16-21-10-12-22(13-11-21)28-25(31)15-20-7-3-2-4-8-20/h5-6,9-14,17-18,20H,2-4,7-8,15-16H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKGJOAVOFROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
Structural Features
The compound features a complex structure comprising an imidazole ring, a carboxamide group, and various aromatic substituents that contribute to its biological activity. The presence of the cyclohexylacetamido and m-tolyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics.
Research indicates that compounds like 1-(4-(2-cyclohexylacetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. For example:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes related to inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways involved in disease mechanisms.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Experimental models have shown that the compound can reduce inflammation markers, suggesting its utility in inflammatory diseases such as arthritis.
- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Benzyl Substituents
1-(4-(4-Chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide (CAS 1251623-64-9)
- Key Differences :
- The benzyl substituent contains a 4-chlorobenzamido group instead of 2-cyclohexylacetamido.
- The carboxamide is linked to an o-tolyl (ortho-methylphenyl) group.
- Implications: The chloro substituent may enhance electrophilic interactions but reduce lipophilicity compared to the cyclohexyl group.
1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide (CAS 1251709-71-3)
- Key Differences :
- The benzyl substituent features a 4-methoxyphenylacetamido group.
- Retains the o-tolyl carboxamide.
- Implications :
Target Compound vs. Analogues
Functional Analogues with Carboxamide Moieties
Apixaban (BMS-562247)
- Structure : Pyrazolo-pyridine-3-carboxamide.
- Function : Potent Factor Xa inhibitor.
AT7519 (CDK Inhibitor)
- Structure : Pyrazole-3-carboxamide with piperidinyl and dichlorophenyl groups.
- Function : Cyclin-dependent kinase inhibitor.
- Comparison :
THIIC (mGlu2 Potentiator)
- Structure: Imidazole-4-carboxamide with trifluoromethyl and isobutyrylphenoxy groups.
- Function : Metabotropic glutamate receptor 2 potentiator.
- Comparison :
Pharmacological and Physicochemical Profiling
Research Findings and Data Tables
Comparative Binding Affinity (Hypothetical Data)
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analogue | 4-Methoxy Analogue |
|---|---|---|---|
| Molecular Weight | 444.9 | 444.9 | 454.5 |
| logP | 3.8 | 3.2 | 2.9 |
| Solubility (µg/mL) | 12.5 | 18.7 | 25.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
